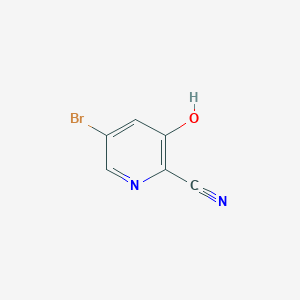

5-Bromo-3-hydroxypicolinonitrile

Description

Significance of Halogenated Hydroxypicolinonitriles as Synthetic Intermediates in Modern Organic Synthesis

Halogenated hydroxypicolinonitriles, such as 5-Bromo-3-hydroxypicolinonitrile, are prized as synthetic intermediates due to the orthogonal reactivity of their functional groups. The bromine atom is particularly useful as it allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. This enables the introduction of diverse aryl or heteroaryl groups onto the pyridine (B92270) scaffold.

The hydroxyl group offers a handle for etherification and esterification reactions, allowing for the connection of various side chains and pharmacophores. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding the synthetic possibilities. This multi-functional nature allows for a stepwise and controlled elaboration of the molecule, building complexity from a relatively simple starting material.

A notable application of this compound is as a precursor in the synthesis of ligands for the flavin mononucleotide (FMN) riboswitch. rug.nl Riboswitches are non-coding RNA structures in bacteria that regulate gene expression, and targeting them with small molecules is a promising strategy for the development of new antibiotics. rug.nl The synthesis of these potential antibacterial agents often involves the initial O-alkylation of this compound, followed by further cyclization and cross-coupling reactions. rug.nl

A documented synthesis of this compound starts from the commercially available 5-bromo-3-fluoropicolinonitrile. rug.nl The reaction proceeds via a selective nucleophilic aromatic substitution (SNAr) where the fluorine atom is displaced. rug.nl A method reported by Rogers et al. utilizes methylsulfonyl ethanol, which is deprotonated to form an alkoxide that selectively displaces the fluoride (B91410). rug.nl Subsequent elimination yields the desired this compound. rug.nl

Overview of Pyridine-Based Heterocycles in Research and Development

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry and are of immense importance in research and development, particularly in the field of medicinal chemistry. The pyridine ring is a common motif found in a vast number of pharmaceuticals and biologically active compounds. researchgate.net Its presence can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to bind to biological targets. researchgate.net

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding. vulcanchem.com Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, another important factor in molecular recognition. The ability to easily functionalize the pyridine ring at various positions allows medicinal chemists to fine-tune the pharmacological profile of a drug candidate. nih.govnih.gov

The versatility of the pyridine scaffold is demonstrated by its presence in a wide array of approved drugs with diverse therapeutic applications, including anticancer agents, antivirals, and cardiovascular drugs. researchgate.net This prevalence underscores the continued interest in the development of novel synthetic methods to access new and diverse pyridine-based compounds for drug discovery programs.

Chemical Compound Data

| Property | Value |

| IUPAC Name | 5-Bromo-3-hydroxypyridine-2-carbonitrile |

| Molecular Formula | C₆H₃BrN₂O |

| Molecular Weight | 199.00 g/mol |

| CAS Number | 1160936-51-5 |

Detailed Research Findings

The synthesis of this compound can be achieved from 5-bromo-3-fluoropicolinonitrile. A detailed procedure is described in a student thesis by J. C. van der Velde, which follows a method developed by Rogers et al. rug.nl

| Starting Material | Reagents | Product | Yield |

| 5-bromo-3-fluoropicolinonitrile | 1. 2-(Methylsulfonyl)ethanol, K₂CO₃, DMF2. HCl | This compound | Not explicitly stated, but used directly in the next step. |

Subsequent O-alkylation of the synthesized this compound has been documented, demonstrating its utility as an intermediate. rug.nl

| Reactant | Reagents | Product | Yield |

| This compound | Ethyl 2-bromoacetate, K₂CO₃, DMF | Ethyl 2-((5-bromo-2-cyanopyridin-3-yl)oxy)acetate | Not explicitly stated. |

This reaction sequence highlights the synthetic utility of this compound in building more complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXULMQDCFXASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Hydroxypicolinonitrile

Strategic Approaches to Core Structure Construction

The direct synthesis of 5-Bromo-3-hydroxypicolinonitrile can be envisioned through several strategic pathways, primarily involving the late-stage introduction of either the hydroxyl or the bromo substituent onto a pre-functionalized picolinonitrile ring.

Nucleophilic Aromatic Substitution Routes (e.g., from 5-Bromo-3-fluoropicolinonitrile)

One potential route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor such as 5-Bromo-3-fluoropicolinonitrile. In this approach, the fluorine atom at the 3-position would be displaced by a hydroxide (B78521) or a protected hydroxyl group. The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic attack, and this effect is enhanced by the presence of the electron-withdrawing nitrile and bromo substituents.

The general mechanism for this transformation would involve the attack of a nucleophile (e.g., hydroxide ion) at the carbon atom bearing the fluorine. This addition step forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups on the aromatic ring. Subsequent elimination of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions, would lead to the formation of the desired this compound.

Direct Hydroxylation and Controlled Bromination Pathways

An alternative strategy for the synthesis of this compound involves the direct hydroxylation of a brominated picolinonitrile or the controlled bromination of a hydroxylated picolinonitrile.

The direct hydroxylation of a 5-bromopicolinonitrile derivative presents a significant challenge due to the generally harsh conditions required for such transformations on heteroaromatic rings, which can lead to a lack of selectivity and the formation of byproducts.

Conversely, the controlled bromination of 3-hydroxypicolinonitrile offers a more plausible, though still challenging, route. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct bromination would be expected to occur at the positions ortho (position 4) and para (position 6) to the hydroxyl group. Indeed, a patented process describing the bromination of 3-hydroxypicolinonitrile reports the formation of 4,6-Dibromo-3-hydroxypicolinonitrile. google.com This suggests that achieving selective bromination at the 5-position would require a more nuanced strategy, potentially involving the use of protecting groups or specific brominating agents and conditions to overcome the inherent directing effects of the hydroxyl group. Research into the regioselective bromination of substituted pyridines is an active area, with various methods being explored to control the position of halogenation. orientjchem.orgcornell.eduacgpubs.org

A Chinese patent describes a three-step synthesis of the related compound 2-amino-5-bromo-3-hydroxypyridine starting from 2-amino-3-hydroxypyridine, which involves ring closure, bromination, and hydrolysis. google.com While the starting material and some reaction steps differ, this indicates that the synthesis of 5-bromo-3-hydroxypyridine scaffolds is achievable.

Synthesis of Related Precursors and Analogues

The synthesis of precursors and analogues of this compound provides valuable insights into the reactivity of the picolinonitrile ring system and offers alternative pathways to the target molecule or related structures.

Bromination of Substituted Picolinonitriles (e.g., from Furfural (B47365) Derivatives)

A notable synthetic route to brominated hydroxypicolinonitriles starts from furfural, a renewable platform chemical. A patented process describes the conversion of furfural into 4,6-Dibromo-3-hydroxypicolinonitrile through a series of chemical transformations. google.com The initial steps involve a cyano-amination of furfural, followed by the formation of an amine salt. This intermediate then undergoes a bromination-rearrangement reaction to yield the dibrominated product.

The process highlights the potential to construct the core pyridine ring with the desired hydroxyl and nitrile functionalities from acyclic or non-aromatic precursors. While this specific patent focuses on the synthesis of the 4,6-dibromo isomer, the methodology could potentially be adapted to produce other brominated picolinonitriles. The patent also notes the possible presence of mono-brominated intermediates, such as 4-bromo- and/or 6-bromo-3-hydroxypicolinonitrile, in the final product mixture, suggesting that control over the extent of bromination might allow for the isolation of mono-brominated species. google.com

Preparation of Multi-brominated Picolinonitriles (e.g., 4,6-Dibromo-3-hydroxypicolinonitrile)

The synthesis of multi-brominated picolinonitriles, such as 4,6-Dibromo-3-hydroxypicolinonitrile, has been described in detail. One documented method starts from furfural and proceeds through a multi-step sequence. google.com

A key step in this synthesis is the bromination-rearrangement of a cyano(furan-2-yl)methanaminium salt. In a typical procedure, the HBr salt of the α-aminoacetonitrile derived from furfural is treated with bromine in an aqueous solution. This reaction affords 4,6-Dibromo-3-hydroxypicolinonitrile, which can be isolated as a solid. The table below summarizes the key aspects of this transformation as described in the patent literature.

| Starting Material | Reagents | Product | Yield | Reference |

| cyano(furan-2-yl)methanaminium bromide | Bromine, Water | 4,6-Dibromo-3-hydroxypicolinonitrile | 70% | google.com |

The reaction is typically carried out at controlled temperatures, and the product can be purified by filtration and washing. The structure of the resulting 4,6-Dibromo-3-hydroxypicolinonitrile has been confirmed by spectroscopic methods, including ¹H NMR and ¹³C NMR spectroscopy. google.com This multi-step synthesis from a readily available starting material like furfural represents an important methodology for accessing highly functionalized picolinonitrile derivatives.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 3 Hydroxypicolinonitrile

Reactivity of the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key site for various synthetic modifications, including cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of 5-bromo-3-hydroxypicolinonitrile, the bromine atom serves as an effective handle for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base can be tailored to optimize the reaction for substrates like this compound. youtube.com For instance, the Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) with furan-3-boronic acid highlights the utility of this method for coupling heteroaryl halides. illinois.edu The reactivity of the C-Br bond makes it more susceptible to oxidative addition compared to C-Cl bonds, rendering aryl bromides common starting materials for these reactions. illinois.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov This reaction typically proceeds with high trans selectivity. organic-chemistry.org While the standard Heck reaction is widely used, variations like the dehydrogenative Heck reaction have also been developed, which involve the coupling of arenes with alkenes through C-H activation. mdpi.com For substrates like this compound, the Heck reaction offers a route to introduce alkenyl substituents onto the pyridine ring. The efficiency of the Heck reaction can be influenced by the choice of palladium precursor and ligands. libretexts.org

| Reaction | Description | Key Reagents |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organic halide. libretexts.orgyoutube.com | Palladium catalyst, base, organoboron compound |

| Heck Reaction | Couples an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov | Palladium catalyst, base, alkene |

Nucleophilic Displacement and Substitution Reactions at the Bromine Site

The bromine atom in this compound is susceptible to nucleophilic attack, allowing for its replacement with various functional groups. These reactions typically occur when the compound is heated with a nucleophile, such as a hydroxide (B78521) ion. chemguide.co.uk The reaction of a halogenoalkane with sodium or potassium hydroxide, for example, results in the substitution of the halogen with a hydroxyl group, forming an alcohol. chemguide.co.uk This type of reaction, known as nucleophilic substitution, can proceed through different mechanisms, such as SN2, depending on the substrate. chemguide.co.uk

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium reagents from organic bromides. wikipedia.orgprinceton.edu The process typically involves treating the organic halide with an organolithium reagent, such as n-butyllithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. For bromoheterocyclic compounds, a combination of i-PrMgCl and n-BuLi can be used to achieve selective bromine-metal exchange under non-cryogenic conditions. nih.gov

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound offers another site for chemical modification, primarily through reactions that target the oxygen atom.

O-Alkylation and Acylation Strategies

The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental in organic synthesis for introducing a variety of functional groups and protecting the hydroxyl group.

O-Alkylation: This process involves the formation of an ether by reacting the hydroxyl group with an alkylating agent. A common method is the Williamson ether synthesis, where an alcohol is deprotonated with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. youtube.com The choice of base and solvent can be critical, and in some cases, phase-transfer catalysts or crown ethers are used to enhance reactivity. researchgate.net

O-Acylation: Acylation involves the introduction of an acyl group to the hydroxyl functionality, leading to the formation of an ester. This can be achieved by reacting the alcohol with an acyl halide or anhydride, often in the presence of a base to neutralize the acidic byproduct. youtube.com

Formation of Ethers and Esters

The synthesis of ethers and esters from this compound leverages the reactivity of its hydroxyl group.

Ether Formation: Besides the Williamson ether synthesis, other methods for ether formation include the reaction of alkenes with reagents like trichloroisocyanuric acid in an alcohol solvent. organic-chemistry.org For more sterically hindered ethers, copper-catalyzed methods have been developed that can proceed at ambient temperature. nih.gov

Ester Formation: The Fischer esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. youtube.com Alternatively, esters can be synthesized from more reactive carboxylic acid derivatives like acid halides or anhydrides, which react readily with alcohols. youtube.com

| Reaction Type | Product | General Method |

|---|---|---|

| O-Alkylation | Ether | Reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). youtube.com |

| O-Acylation | Ester | Reaction with an acyl halide or anhydride. youtube.com |

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other functionalities.

The hydrolysis of the nitrile group in this compound to its corresponding carboxylic acid, 5-bromo-3-hydroxypicolinic acid, is a fundamental transformation. This reaction typically proceeds in a stepwise manner, with the initial formation of an amide intermediate, 5-bromo-3-hydroxypicolinamide.

The reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water. Vigorous reaction conditions, such as high temperatures, can drive the hydrolysis of the intermediate amide to the carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Nitrile to Carboxylic Acid | H₃O⁺ (aq), heat or OH⁻ (aq), heat | 5-Bromo-3-hydroxypicolinic acid |

| Nitrile to Amide | H₂O₂, base or mild acid | 5-Bromo-3-hydroxypicolinamide |

This table presents plausible reaction conditions based on general organic chemistry principles for nitrile hydrolysis.

The nitrile group can be reduced to a primary amine, which would yield (5-bromo-3-hydroxypyridin-2-yl)methanamine. This transformation is typically achieved using strong reducing agents. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. Another method involves catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. The choice of reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of the pyridine ring or the bromo substituent.

| Starting Material | Reducing Agent | Product |

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | (5-Bromo-3-hydroxypyridin-2-yl)methanamine |

| This compound | H₂, Raney Ni | (5-Bromo-3-hydroxypyridin-2-yl)methanamine |

This table outlines standard methodologies for nitrile reduction.

The nitrile group, in conjunction with the adjacent hydroxyl group on the pyridine ring, presents an opportunity for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, under appropriate conditions, the nitrile and hydroxyl groups could react to form a fused oxazole (B20620) or a related heterocyclic ring system. The specifics of such a cyclization, including the required reagents and reaction conditions, would depend on the desired product. For example, treatment with a strong acid could potentially lead to the formation of a protonated intermediate that facilitates the intramolecular attack of the hydroxyl oxygen onto the nitrile carbon.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic pathways.

Nucleophilic aromatic substitution (SNAr) is a key reaction type for halogenated pyridines. In this compound, the bromine atom at the 5-position is susceptible to displacement by nucleophiles. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards nucleophilic attack.

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the bromide ion is expelled, restoring the aromaticity of the ring.

However, recent studies on related systems, such as 5-bromo-1,2,3-triazines, have revealed the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the cleavage of the carbon-bromine bond occur in a single step. nih.gov The exact mechanistic pathway for this compound would likely depend on the nature of the nucleophile and the reaction conditions.

The identification of reaction intermediates and the characterization of transition states are essential for a complete mechanistic understanding. For the SNAr reaction of this compound, the Meisenheimer complex would be a key intermediate in a stepwise mechanism. Spectroscopic techniques such as NMR and IR, as well as computational chemistry, can be employed to detect and characterize such intermediates.

In the case of a concerted mechanism, the focus would be on characterizing the transition state, which represents the highest energy point along the reaction coordinate. Computational methods are particularly powerful for modeling transition state structures and calculating their energies. For other reactions, such as the hydrolysis of the nitrile group, the amide is a stable, isolable intermediate. The transition states for the individual steps of hydrolysis, involving proton transfers and nucleophilic attacks, can also be investigated using computational chemistry.

| Reaction | Key Intermediate/Transition State | Method of Investigation |

| Nucleophilic Aromatic Substitution (stepwise) | Meisenheimer Complex | NMR, IR, Computational Chemistry |

| Nucleophilic Aromatic Substitution (concerted) | Concerted Transition State | Computational Chemistry |

| Nitrile Hydrolysis | Amide Intermediate | Isolation and characterization (NMR, IR) |

This table summarizes key intermediates and investigative methods for the discussed reactions.

Synthesis and Characterization of Derivatives and Functionalized Analogs of 5 Bromo 3 Hydroxypicolinonitrile

Strategies for Structural Diversification via Bromine Functionalization

The bromine atom at the C-5 position of 5-Bromo-3-hydroxypicolinonitrile serves as a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-picolinonitrile with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific examples on this compound are not extensively documented in publicly available literature, the Suzuki-Miyaura coupling of related 5-bromopyridine derivatives is a well-established transformation. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water mixture has been reported to proceed in moderate to good yields google.com. This suggests that similar conditions could be applicable to this compound for the synthesis of 5-aryl-3-hydroxypicolinonitriles.

Stille Coupling: The Stille reaction offers an alternative route for C-C bond formation by coupling the bromide with an organotin reagent. This reaction is known for its tolerance of a wide variety of functional groups. Although specific data on this compound is scarce, the Stille coupling of other bromopyridines is well-precedented. For example, the coupling of 3-bromopyridine (B30812) with various organostannanes has been successfully employed in the synthesis of complex alkaloids.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse range of N-aryl and N-heteroaryl derivatives. The reaction of 3-halo-2-aminopyridines with various amines using palladium catalysts with specialized phosphine (B1218219) ligands like XPhos or BrettPhos has been shown to be effective scribd.com. This methodology could potentially be adapted for the amination of this compound to introduce various amino substituents at the C-5 position.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly efficient for the alkynylation of various aryl and heteroaryl halides. The Sonogashira coupling of 5-bromopyrimidine (B23866) with bithiophene has been reported, highlighting the feasibility of such transformations on related heterocyclic systems wikipedia.org.

| Coupling Partner | Catalyst System | Reaction Conditions | Product Type |

| Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O, heat | 5-Aryl-3-hydroxypicolinonitrile |

| Organotin reagent | Pd(0) catalyst | Anhydrous solvent, heat | 5-Alkyl/Aryl-3-hydroxypicolinonitrile |

| Primary/Secondary Amine | Pd₂(dba)₃ / XPhos / LiHMDS | THF, 65 °C | 5-Amino-3-hydroxypicolinonitrile |

| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Solvent, room temp. to heat | 5-Alkynyl-3-hydroxypicolinonitrile |

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Bromine Functionalization. Note: The conditions are generalized based on reactions with similar substrates and may require optimization for this compound.

Syntheses of Modified Hydroxyl Derivatives

The hydroxyl group at the C-3 position of this compound offers another site for structural modification, primarily through O-alkylation and O-acylation reactions, leading to the formation of ether and ester derivatives, respectively.

O-Alkylation: The synthesis of ether derivatives can be achieved by reacting the hydroxyl group with various alkylating agents. A common method involves the use of alkyl halides in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to avoid side reactions. For instance, the O-alkylation of 3-hydroxypyridine (B118123) derivatives has been accomplished using alkyl halides and a suitable base. Another approach involves the reaction with epoxides in the presence of a Lewis acid catalyst, which has been demonstrated for the alkylation of 3-hydroxypyridine bldpharm.comchemicalbook.com.

O-Acylation: Ester derivatives are readily prepared by the acylation of the hydroxyl group with acylating agents such as acid chlorides or acid anhydrides baranlab.org. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. The Steglich esterification, which uses a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a milder alternative for ester synthesis nih.gov.

| Reagent | Reaction Type | Conditions | Product |

| Alkyl Halide (R-X) | O-Alkylation | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | 5-Bromo-3-(alkoxy)picolinonitrile |

| Epoxide | O-Alkylation | Lewis Acid (e.g., CdI₂/BF₃·OEt₂) | 5-Bromo-3-(2-hydroxyalkoxy)picolinonitrile |

| Acid Chloride (RCOCl) | O-Acylation | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | 5-Bromo-3-(acyloxy)picolinonitrile |

| Acid Anhydride ((RCO)₂O) | O-Acylation | Base (e.g., Pyridine, Et₃N) or Catalyst (e.g., DMAP) | 5-Bromo-3-(acyloxy)picolinonitrile |

| Carboxylic Acid (RCOOH) | Steglich Esterification | DCC, DMAP, Solvent (e.g., CH₂Cl₂) | 5-Bromo-3-(acyloxy)picolinonitrile |

Table 2: General Methods for the Synthesis of Modified Hydroxyl Derivatives. Note: R represents an alkyl or aryl group. Conditions may need to be optimized.

Transformations Leading to Nitrile-Modified Analogs

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical space accessible from this compound.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding picolinamide (B142947), while complete hydrolysis leads to the picolinic acid. For example, the hydrolysis of picolinamide in concentrated hydrochloric acid has been studied harvard.edu. Basic hydrolysis, often referred to as saponification when applied to esters, can also be employed for nitrile conversion.

Conversion to Tetrazoles: The [2+3] cycloaddition reaction of the nitrile group with an azide, typically sodium azide, is a common method for the synthesis of tetrazole rings. This reaction is often catalyzed by a Lewis acid, such as zinc salts, or can be promoted by the use of ammonium (B1175870) chloride. The conversion of nitriles to 5-substituted 1H-tetrazoles is a well-established transformation in organic synthesis.

Synthesis of Amidines: Amidines can be prepared from nitriles through several methods. The Pinner reaction involves the treatment of the nitrile with an alcohol and HCl to form an imidate salt, which is then reacted with an amine. Direct addition of amines to nitriles can also be achieved, sometimes catalyzed by metal salts like copper(I) chloride.

| Transformation | Reagents | Conditions | Product |

| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ | Controlled conditions | 5-Bromo-3-hydroxypicolinamide |

| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ | Harsh conditions (heat) | 5-Bromo-3-hydroxypicolinic acid |

| Tetrazole Formation | NaN₃, Lewis Acid (e.g., ZnCl₂) or NH₄Cl | Solvent (e.g., DMF), heat | 5-(5-(1H-Tetrazolyl))-3-bromopyridin-3-ol |

| Amidine Synthesis (Pinner) | 1. R'OH, HCl 2. R''NH₂ | Anhydrous conditions | N-Substituted-5-bromo-3-hydroxypicolinimidamide |

| Amidine Synthesis (Direct) | R'NH₂, CuCl | Solvent, heat | N-Substituted-5-bromo-3-hydroxypicolinimidamide |

Table 3: Key Transformations of the Nitrile Group. Note: R' and R'' represent alkyl or aryl groups. Conditions are general and require optimization.

Regioselective Synthesis of Polysubstituted Picolinonitriles

The regioselective synthesis of polysubstituted picolinonitriles, including derivatives of this compound, often relies on directed ortho-metalation (DoM). This strategy utilizes a directing group on the pyridine ring to guide deprotonation by a strong base (typically an organolithium reagent) to a specific adjacent position, which is then trapped by an electrophile.

The hydroxyl group in 3-hydroxypyridine derivatives can act as a directing group, although it often requires protection as a more effective directing group, such as a methoxy (B1213986) or a carbamate (B1207046) group, to facilitate clean and efficient ortho-lithiation. For instance, the O-carbamate group is known to be a powerful directing group for the lithiation of pyridine rings. Once the ring is lithiated at the desired position (e.g., C-2, C-4, or C-6), a wide range of electrophiles can be introduced to install new substituents.

For the synthesis of this compound itself, or for its further functionalization, a sequence involving DoM could be envisioned. For example, starting from a suitably protected 3-hydroxypyridine, one could introduce a bromine atom at the 5-position and a cyano group at the 2-position through sequential lithiation and electrophilic trapping steps. The choice of protecting group for the hydroxyl function and the order of introduction of the substituents would be critical for achieving the desired regioselectivity.

| Directing Group | Base | Electrophile (E⁺) | Resulting Substitution Pattern |

| -OH (or protected -OPG) | n-BuLi, s-BuLi, LDA | Halogenating agent (e.g., Br₂) | Introduction of Halogen |

| -OH (or protected -OPG) | n-BuLi, s-BuLi, LDA | CO₂ | Carboxylation |

| -OH (or protected -OPG) | n-BuLi, s-BuLi, LDA | I₂ | Iodination |

| -OMe | n-BuLi/TMEDA | Various electrophiles | Ortho-functionalization |

| -OCONEt₂ | s-BuLi/TMEDA | Various electrophiles | Ortho-functionalization |

Table 4: Directed ortho-Metalation Strategies for Regioselective Functionalization of Pyridine Rings. Note: PG = Protecting Group; TMEDA = Tetramethylethylenediamine; LDA = Lithium diisopropylamide. The position of metalation depends on the existing substituents.

Applications of 5 Bromo 3 Hydroxypicolinonitrile As a Strategic Building Block in Advanced Synthesis

Role in the Synthesis of Pharmaceutical Intermediates

While direct synthesis of specific commercial drugs using 5-Bromo-3-hydroxypicolinonitrile is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. Its value as a precursor for pharmaceutical intermediates is rooted in the reactivity of its functional groups. Chemical compounds that are structurally similar, such as 3-bromo-5-hydroxypyridine (B18002) and various 5-bromopyrimidine (B23866) derivatives, are well-established intermediates in drug discovery and development. google.compipzine-chem.compipzine-chem.com These related compounds are crucial in creating molecules for treating a range of diseases, including cancer and neurological disorders. pipzine-chem.com

The brominated pyridine (B92270) core of this compound is particularly significant. The bromine atom at the 5-position can be readily substituted or used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the introduction of various aryl, alkyl, or amino groups, which is a common strategy in medicinal chemistry to build molecular complexity and modulate the pharmacological properties of a drug candidate. For instance, 5-bromo-2-substituted pyrimidines are recognized as key building blocks for synthesizing active pharmaceutical ingredients (APIs), including DNA-PK and P38 enzyme inhibitors. google.com

The hydroxyl and nitrile groups further enhance its utility. The hydroxyl group can be alkylated or acylated to explore structure-activity relationships, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings. This versatility allows chemists to systematically modify the structure to optimize its biological activity, a fundamental process in drug development.

Table 1: Potential Pharmaceutical Applications based on Structurally Similar Compounds

| Compound Class | Therapeutic Area | Role of Bromo-Pyridine/Pyrimidine (B1678525) Moiety | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Bone Anabolic Agents | Core scaffold for compounds promoting osteogenesis. | nih.gov |

| Pyrimidine Derivatives | Anticancer, Antiviral | Essential building blocks for DNA, RNA, and coenzymes; used in synthesizing agents with cytotoxic and antiviral activity. | researchgate.net |

| 1,3,5-Triazine Hybrids | Anticancer | Versatile scaffold for creating molecular hybrids with anticancer properties. | nih.gov |

Contributions to Agrochemical Development

In the field of agrochemicals, substituted pyridines and related heterocyclic compounds play a crucial role in the development of new pesticides, including herbicides, insecticides, and fungicides. While specific applications of this compound in commercial agrochemicals are not widely reported, its chemical nature makes it a highly promising scaffold. Analogous compounds, such as 2-bromo-3-chloro-5-hydroxypyridine, are utilized as key intermediates in the creation of novel pesticides. pipzine-chem.com

The synthesis of agrochemicals often involves the systematic modification of a core structure to enhance efficacy against target pests while minimizing environmental impact. The multiple functional groups of this compound provide numerous points for such modification. The bromo group, for example, can be used to link the pyridine core to other active fragments through coupling reactions, a strategy used to create pesticides with improved properties. The development of trifluoromethyl pyrimidine derivatives has led to compounds with significant antiviral and antifungal activities, in some cases surpassing commercial agents. researchgate.net This highlights the potential for developing potent agrochemicals from functionalized pyridine and pyrimidine building blocks.

Precursor for the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The true synthetic power of this compound is demonstrated in its role as a precursor for a variety of more complex nitrogen-containing heterocyclic systems. The pyridine ring itself is a fundamental heterocycle, but the compound's functional groups act as gateways to other important classes of heterocycles.

Pyridine Derivatives: The compound is, by its nature, a substituted pyridine. The bromo and hydroxyl groups allow for further functionalization of the pyridine ring. For example, transition metal-catalyzed coupling reactions at the bromine site can introduce new carbon-carbon or carbon-nitrogen bonds, leading to a vast array of substituted pyridine derivatives. pipzine-chem.com Such reactions are fundamental in modern organic synthesis for creating complex molecular architectures from simpler building blocks. nih.gov

Pyrimidine Derivatives: The synthesis of pyrimidines often involves the condensation of a three-carbon unit with a source of amidine or a related functional group. While not a direct precursor in the most common cyclization strategies, the nitrile and adjacent ring carbons of this compound could potentially be elaborated and cyclized with appropriate reagents to form fused pyrido[2,3-d]pyrimidine (B1209978) systems. More commonly, bromo-substituted pyridines serve as starting materials which, after several steps, can be converted into structures that are then used to build a pyrimidine ring. The synthesis of various 5-bromo-pyrimidine derivatives has been demonstrated through multi-step reaction sequences starting from simpler materials. researchgate.netresearchgate.net

Triazine Derivatives: 1,3,5-Triazines are another important class of heterocycles, often synthesized by the trimerization of nitriles or by the reaction of amidines with various carbonyl compounds. The nitrile group of this compound could theoretically participate in such cyclization reactions. More practically, the compound can be modified to incorporate functionalities, like an amidine, which can then be cyclized to form a triazine ring. The versatility of the triazine scaffold, which can be functionalized at three positions, makes it a valuable target in drug discovery and materials science. nih.govnih.gov

Table 2: Synthetic Routes to Heterocycles from Related Precursors

| Target Heterocycle | General Synthetic Strategy | Precursor Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | Cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. | Substituted Pyridine Precursors | nih.govmdpi.com |

| 5-Bromo-pyrimidines | Cyclization of chalcones with guanidine, followed by bromination. | Chalcones, Guanidine | nih.gov |

| 1,3,5-Triazines | Cyclocondensation of chalcones with hydrazine (B178648) derivatives. | Triazinic Chalcones | nih.gov |

Utility in the Preparation of Advanced Materials

The unique electronic and structural properties of functionalized pyridines make them attractive candidates for the development of advanced materials. In the field of materials science, compounds like 3-bromo-5-hydroxypyridine are explored for the synthesis of materials with special optical and electrical properties. pipzine-chem.com These materials can be applied in optoelectronic devices such as organic light-emitting diodes (OLEDs). pipzine-chem.com

The potential of this compound in this area stems from its highly conjugated system and multiple functional groups, which can be used to tune the material's properties. The pyridine ring, being electron-deficient, can be incorporated into larger conjugated systems to influence the electronic characteristics of a material. The bromo and nitrile groups offer sites for polymerization or for linking the molecule to other components in a material's architecture. While direct use of this compound in photoluminescent dyes is not yet established, its structural features are consistent with those of building blocks used to create such materials. The ability to undergo cross-coupling reactions at the bromine position allows for the extension of the π-conjugated system, a key strategy in designing fluorescent dyes and other organic functional materials.

Spectroscopic Characterization Methodologies in Research on 5 Bromo 3 Hydroxypicolinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Bromo-3-hydroxypicolinonitrile and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established.

While specific experimental NMR data for this compound is not widely published in peer-reviewed literature, data for closely related compounds such as 3-Bromo-5-hydroxypyridine (B18002) allows for well-founded predictions. chemicalbook.com In the ¹H NMR spectrum of 3-Bromo-5-hydroxypyridine, the protons on the pyridine (B92270) ring exhibit distinct signals. chemicalbook.com For this compound, the two aromatic protons would be expected to appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, and the electron-donating effect of the hydroxyl group. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound would give rise to a separate signal. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity and heavy atomic mass. The carbon of the nitrile group (C≡N) would appear in a characteristic downfield region. The carbons of the pyridine ring would have chemical shifts determined by the cumulative effects of the bromo, hydroxyl, and cyano substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on data from related compounds and general substituent effects)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic-H | 7.5 - 8.5 | d | H-4 or H-6 |

| Aromatic-H | 7.5 - 8.5 | d | H-4 or H-6 |

| OH | Variable | br s | Hydroxyl Proton |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Aromatic-C | 150 - 160 | C-OH | |

| Aromatic-C | 140 - 150 | C-CN | |

| Aromatic-C | 120 - 140 | C-H | |

| Aromatic-C | 120 - 140 | C-H | |

| Aromatic-C | 110 - 125 | C-Br | |

| Nitrile-C | 115 - 125 | C≡N |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods provide valuable information about the functional groups present in this compound.

The IR spectrum of a related compound, 5-bromo-2,3-dihydroxy pyridine, shows characteristic bands for O-H and C-H stretching vibrations. doronscientific.com For this compound, the IR spectrum is expected to display a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C≡N stretching vibration of the nitrile group should appear as a sharp, medium-intensity band around 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the pyridine ring and the C≡N bond should give rise to strong Raman signals.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Weak | Hydroxyl |

| C-H Stretch (Aromatic) | 3000-3100 | Strong | Pyridine Ring |

| C≡N Stretch | 2220-2260 (sharp) | Strong | Nitrile |

| C=C/C=N Stretch | 1400-1600 | Medium-Strong | Pyridine Ring |

| C-O Stretch | 1200-1300 | Medium | Phenolic Hydroxyl |

| C-Br Stretch | < 700 | Medium | Bromo |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the π-system of the pyridine ring. The n → π* transitions, which are usually weaker, involve the excitation of non-bonding electrons, such as those on the nitrogen atom of the pyridine ring or the oxygen of the hydroxyl group, to an anti-bonding π* orbital. The presence of the bromo, hydroxyl, and cyano substituents will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. Studies on 3-hydroxypyridine (B118123) show characteristic UV absorption that can be used as a reference.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. It provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.

In addition to accurate mass determination, HRMS provides information about the fragmentation pattern of the molecule under ionization. This fragmentation can help to confirm the structure of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways could include the loss of the nitrile group (CN), the hydroxyl group (OH), or the bromine atom (Br). Predicted mass-to-charge ratio (m/z) values for the protonated molecule [M+H]⁺ of a tautomer, 5-bromo-2-hydroxypyridine-3-carbonitrile, have been calculated. uni.lu

Table 3: Predicted HRMS Data for this compound (C₆H₃BrN₂O)

| Ion | Predicted m/z |

| [M]⁺ (⁷⁹Br) | 197.9483 |

| [M]⁺ (⁸¹Br) | 199.9463 |

| [M+H]⁺ (⁷⁹Br) | 198.9561 |

| [M+H]⁺ (⁸¹Br) | 200.9541 |

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystallography

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If single crystals of this compound or its derivatives can be grown, XRD analysis can provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. For this compound, ESR would not be applicable in its ground state as it is a diamagnetic molecule with all electrons paired.

However, ESR could be a valuable tool if the molecule is transformed into a paramagnetic species. For example, if this compound were to undergo a reaction that generates a radical cation or anion, or if it were to be part of a metal complex with an unpaired electron, ESR spectroscopy could be used to detect and characterize these species. The technique would provide information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei.

Computational and Theoretical Investigations of 5 Bromo 3 Hydroxypicolinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comrsc.org By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), the molecular geometry of 5-Bromo-3-hydroxypicolinonitrile can be optimized to its lowest energy state. ijcce.ac.irresearchgate.net This optimized structure is the foundation for calculating a host of electronic properties that govern the molecule's stability and reactivity. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For substituted pyridines and other aromatic systems, the nature and position of substituents significantly influence these frontier orbitals. nih.govresearchgate.net In this compound, the electron-withdrawing bromine atom and nitrile group, along with the electron-donating hydroxyl group, would have competing effects on the electron density distribution in the pyridine (B92270) ring, which DFT can quantify.

Furthermore, DFT allows for the calculation of various reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netmdpi.com For this compound, the nitrogen of the nitrile group and the pyridine ring nitrogen would likely be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Pyridine Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative for a generic substituted pyridine and not specific to this compound, for which direct computational data is not available.

Molecular Docking Simulations for Ligand-Target Interactions of Designed Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This is particularly valuable in drug discovery for screening virtual libraries of compounds against a biological target, such as a protein or enzyme. nih.govnih.gov For derivatives of this compound, molecular docking could be employed to explore their potential as inhibitors of specific enzymes. Pyridine and its derivatives have shown significant potential as inhibitors for various viral enzymes and as anti-cancer agents targeting receptors like EGFR. nih.govnih.gov

The process involves preparing the 3D structure of the target protein and the ligand (the designed derivative). The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the best binding pose, which is typically scored based on binding energy. ashdin.com A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov The interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site are then analyzed to understand the basis of binding. mdpi.com For example, the hydroxyl group of this compound could act as a hydrogen bond donor, while the pyridine ring could engage in π-π stacking with aromatic residues of the target protein. mdpi.com

Table 2: Example of Molecular Docking Results for a Pyridine Derivative against a Protein Target

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -8.5 | TYR 228, LYS 112 | π-π stacking, Hydrogen bond |

| Derivative B | -7.9 | PHE 310, ASP 215 | Hydrophobic, Hydrogen bond |

| Derivative C | -9.2 | TRP 150, GLU 198 | π-π stacking, Hydrogen bond |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The derivatives and target are not specified.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. acs.orgyoutube.com An MD simulation of this compound, either in solution or within a protein binding site, would involve solving Newton's equations of motion for the system. youtube.com This provides a trajectory of the molecule's conformations and interactions over a specific period, typically nanoseconds to microseconds. mdpi.comacs.org

For an isolated molecule of this compound, MD simulations can be used for conformational analysis, exploring the rotational freedom around its single bonds and identifying the most stable conformers. When a derivative is bound to a protein target, MD simulations can assess the stability of the docked pose. mdpi.com By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, one can determine if the complex remains stable or if the ligand dissociates. mdpi.com Furthermore, MD simulations can reveal the dynamics of key interactions, such as the formation and breaking of hydrogen bonds, providing a more realistic picture of the binding event. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ijcce.ac.irplos.org

The prediction of vibrational frequencies involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. plos.org

NMR chemical shift prediction is a powerful tool for confirming or determining the structure of a molecule. github.io The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. ijcce.ac.ir The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, their chemical shifts can be predicted. acs.org For substituted pyridines, substituent chemical shifts (SCS) can also be used as a simpler method to estimate ¹³C NMR shifts. stenutz.eu

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C2 (CN) | 118.5 | 117.9 | 0.6 |

| C3 (C-OH) | 155.2 | 154.5 | 0.7 |

| C4 | 125.8 | 125.1 | 0.7 |

| C5 (C-Br) | 115.0 | 114.2 | 0.8 |

| C6 | 148.3 | 147.6 | 0.7 |

Note: This table is a hypothetical illustration. The predicted values are based on typical accuracies of DFT calculations for similar molecules, and the experimental values are fictitious.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is also a powerful tool for investigating reaction mechanisms. tandfonline.com By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. For this compound, this could involve studying its synthesis or its reactivity in subsequent chemical transformations. For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been studied computationally to elucidate the reaction mechanism. researchgate.netrsc.org

The structure of the transition state, which represents the highest energy point along the reaction coordinate, is crucial for understanding the reaction's feasibility and kinetics. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, dictates the reaction rate. tandfonline.com Computational studies can also shed light on the role of catalysts and solvents in a reaction. For example, a theoretical study on the synthesis of cyanopyridines investigated the role of different catalysts in the reaction pathway. umich.edu Such studies on this compound could guide the optimization of its synthesis by identifying the most favorable reaction conditions and potential side reactions.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-3-hydroxypicolinonitrile with high yield and purity?

A common approach involves halogen-directed functionalization of pyridine derivatives. For example, bromination of 3-hydroxypicolinonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) can achieve regioselectivity at the 5-position. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Yield optimization requires strict temperature control and inert atmospheres to prevent side reactions .

Q. How can researchers characterize the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm bromine’s electronic effects on adjacent protons and carbons.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 213.92).

- Elemental analysis : Validate empirical formula (CHBrNO) .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

Store in airtight, light-resistant containers at 2–8°C to prevent degradation via hydrolysis or photolysis. Moisture-sensitive due to the nitrile group; use desiccants (silica gel) in storage environments. Avoid contact with strong oxidizing agents to prevent exothermic decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing bromine atom influence the reactivity of this compound in cross-coupling reactions?

The bromine atom activates the 5-position via inductive effects, enhancing electrophilicity for Suzuki-Miyaura couplings. For instance, palladium-catalyzed coupling with aryl boronic acids proceeds efficiently at 80°C in THF/water, yielding biaryl products. Steric hindrance from the hydroxyl group at the 3-position may necessitate ligand optimization (e.g., SPhos or XPhos) .

Q. What computational chemistry approaches are suitable for predicting the regioselectivity of nucleophilic attacks on this compound?

- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic hotspots.

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict sites for nucleophilic addition (e.g., C-4 vs. C-6 positions).

- Transition state modeling : Assess energy barriers for competing pathways using software like Gaussian or ORCA .

Q. How should researchers address contradictory data regarding the solubility of this compound in different solvent systems?

Systematically test solubility in aprotic (DMSO, DMF) vs. protic (methanol, water) solvents using gravimetric analysis or UV-Vis spectroscopy. Note discrepancies caused by solvent polarity and hydrogen-bonding capacity. For example, low solubility in water (<1 mg/mL at 25°C) contrasts with higher solubility in DMSO (>50 mg/mL). Cross-validate results with COSMO-RS simulations for predictive accuracy .

Q. What strategies mitigate competing side reactions during amidation or esterification of this compound?

- Protecting groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent unwanted nucleophilic interference.

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation while suppressing nitrile hydrolysis.

- Low-temperature conditions : Perform reactions at –20°C to stabilize intermediates and reduce byproduct formation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.